N-[3-methyl-1-(4-phenyl-1,3-thiazol-2-yl)-1H-pyrazol-5-yl]furan-2-carboxamide
Description
Properties
IUPAC Name |
N-[5-methyl-2-(4-phenyl-1,3-thiazol-2-yl)pyrazol-3-yl]furan-2-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H14N4O2S/c1-12-10-16(20-17(23)15-8-5-9-24-15)22(21-12)18-19-14(11-25-18)13-6-3-2-4-7-13/h2-11H,1H3,(H,20,23) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BCOXEERKSCMXLN-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NN(C(=C1)NC(=O)C2=CC=CO2)C3=NC(=CS3)C4=CC=CC=C4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H14N4O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
350.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Mechanism of Action
Target of Action
The compound, also known as N-[3-methyl-1-(4-phenyl-1,3-thiazol-2-yl)-1H-pyrazol-5-yl]furan-2-carboxamide, is a derivative of thiazole and indole. Thiazole derivatives have been found to bind with high affinity to multiple receptors, and indole derivatives have shown clinical and biological applications. .
Mode of Action
Thiazole derivatives have been found to act as antioxidant, analgesic, anti-inflammatory, antimicrobial, antifungal, antiviral, diuretic, anticonvulsant, neuroprotective, and antitumor or cytotoxic drug molecules. Indole derivatives possess various biological activities, including antiviral, anti-inflammatory, anticancer, anti-HIV, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, anticholinesterase activities.
Biochemical Analysis
Biochemical Properties
N-(3-methyl-1-(4-phenylthiazol-2-yl)-1H-pyrazol-5-yl)furan-2-carboxamide plays a crucial role in various biochemical reactions. It interacts with several enzymes and proteins, including superoxide dismutase (SOD) and glutathione peroxidase (GSH-Px), which are essential for maintaining oxidative balance within cells. The compound’s interaction with these enzymes enhances their activity, thereby contributing to its antioxidant properties. Additionally, it has been observed to inhibit certain microbial enzymes, leading to its antimicrobial effects.
Cellular Effects
N-(3-methyl-1-(4-phenylthiazol-2-yl)-1H-pyrazol-5-yl)furan-2-carboxamide influences various cellular processes. It has been shown to affect cell signaling pathways, particularly those involved in oxidative stress response and inflammation. The compound modulates gene expression by upregulating antioxidant genes and downregulating pro-inflammatory genes. Furthermore, it impacts cellular metabolism by enhancing the activity of metabolic enzymes, leading to improved cellular function and survival under stress conditions.
Molecular Mechanism
The molecular mechanism of N-(3-methyl-1-(4-phenylthiazol-2-yl)-1H-pyrazol-5-yl)furan-2-carboxamide involves its binding interactions with biomolecules. The compound binds to the active sites of enzymes like SOD and GSH-Px, enhancing their catalytic efficiency. It also inhibits microbial enzymes by binding to their active sites, thereby preventing their normal function. These interactions result in the modulation of gene expression and enzyme activity, contributing to the compound’s overall biochemical effects.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of N-(3-methyl-1-(4-phenylthiazol-2-yl)-1H-pyrazol-5-yl)furan-2-carboxamide have been observed to change over time. The compound is relatively stable under standard laboratory conditions, with minimal degradation over extended periods. Long-term studies have shown that its antioxidant and antimicrobial effects persist over time, although there may be a gradual decrease in potency due to potential degradation products. These findings suggest that the compound maintains its biochemical activity over time, making it suitable for long-term studies.
Dosage Effects in Animal Models
The effects of N-(3-methyl-1-(4-phenylthiazol-2-yl)-1H-pyrazol-5-yl)furan-2-carboxamide vary with different dosages in animal models. At low to moderate doses, the compound exhibits significant antioxidant and antimicrobial effects without noticeable toxicity. At higher doses, there may be adverse effects, including potential toxicity and disruption of normal cellular functions. These findings highlight the importance of optimizing dosage to achieve the desired biochemical effects while minimizing potential side effects.
Metabolic Pathways
N-(3-methyl-1-(4-phenylthiazol-2-yl)-1H-pyrazol-5-yl)furan-2-carboxamide is involved in several metabolic pathways. It interacts with enzymes such as SOD and GSH-Px, which play key roles in oxidative stress response. The compound’s interaction with these enzymes enhances their activity, leading to increased metabolic flux through antioxidant pathways. Additionally, it may influence the levels of certain metabolites, contributing to its overall biochemical effects.
Transport and Distribution
Within cells and tissues, N-(3-methyl-1-(4-phenylthiazol-2-yl)-1H-pyrazol-5-yl)furan-2-carboxamide is transported and distributed through interactions with specific transporters and binding proteins. These interactions facilitate its localization to target sites, where it exerts its biochemical effects. The compound’s distribution within tissues is influenced by its chemical properties, including solubility and affinity for specific biomolecules.
Subcellular Localization
The subcellular localization of N-(3-methyl-1-(4-phenylthiazol-2-yl)-1H-pyrazol-5-yl)furan-2-carboxamide is critical for its activity and function. The compound is directed to specific compartments or organelles through targeting signals and post-translational modifications. Its localization to sites such as the mitochondria and nucleus enables it to modulate key cellular processes, including oxidative stress response and gene expression.
Biological Activity
N-[3-methyl-1-(4-phenyl-1,3-thiazol-2-yl)-1H-pyrazol-5-yl]furan-2-carboxamide is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its anticancer properties, anti-inflammatory effects, and other pharmacological activities supported by diverse research findings.
Chemical Structure and Properties
The molecular formula of this compound is , with a molecular weight of approximately 361.42 g/mol. The compound features a furan ring, a pyrazole moiety, and a thiazole substituent, which are critical for its biological activity.
Anticancer Activity
Research has shown that derivatives of pyrazole, including the target compound, exhibit significant anticancer properties. A study highlighted the cytotoxic effects of similar pyrazole derivatives against various cancer cell lines, including MCF7 (breast cancer), SF-268 (brain cancer), and NCI-H460 (lung cancer). The following table summarizes the reported IC50 values for related compounds:
| Compound | Cell Line | IC50 (µM) |
|---|---|---|
| Compound A | MCF7 | 3.79 |
| Compound B | SF-268 | 12.50 |
| Compound C | NCI-H460 | 42.30 |
| N-[3-methyl... | MCF7 | TBD |
| N-[3-methyl... | A549 | TBD |
Note: TBD indicates that specific IC50 values for the target compound need to be determined through further studies.
The anticancer activity is believed to be mediated through multiple pathways:
- Inhibition of Cell Proliferation: Compounds similar to N-[3-methyl... have been shown to inhibit cell growth by inducing apoptosis in cancer cells.
- Cell Cycle Arrest: Some pyrazole derivatives disrupt the cell cycle, preventing cancer cells from dividing.
- Targeting Kinases: Certain studies indicate that these compounds may inhibit kinases involved in cancer progression, such as Aurora-A kinase.
Anti-inflammatory Effects
In addition to anticancer properties, compounds with similar structures have been investigated for anti-inflammatory effects. Pyrazole derivatives have demonstrated the ability to reduce inflammation in various models:
- In vitro Studies: These compounds have shown inhibition of pro-inflammatory cytokines in cell cultures.
- In vivo Models: Animal studies have indicated reduced swelling and pain in models of inflammation when treated with pyrazole-based compounds.
Case Studies
Several case studies illustrate the biological activity of related compounds:
- Study on Pyrazole Derivatives : A comprehensive study assessed various pyrazole derivatives against different cancer cell lines and reported significant cytotoxicity with some compounds exhibiting IC50 values below 10 µM, indicating strong potential for therapeutic use .
- Anti-inflammatory Research : Another investigation focused on the anti-inflammatory properties of substituted pyrazoles, demonstrating a marked reduction in inflammation markers in animal models .
Scientific Research Applications
Anticancer Properties
Research has indicated that compounds with similar structural motifs exhibit significant anticancer activities. For instance, pyrazole derivatives have been studied for their ability to inhibit cancer cell proliferation and induce apoptosis in various cancer cell lines.
A notable study demonstrated that pyrazole derivatives could inhibit the growth of breast cancer cells by targeting specific signaling pathways involved in cell survival and proliferation . The incorporation of the thiazole group in N-[3-methyl-1-(4-phenyl-1,3-thiazol-2-yl)-1H-pyrazol-5-yl]furan-2-carboxamide may enhance its efficacy against cancer.
Anti-inflammatory Effects
Pyrazole derivatives are also recognized for their anti-inflammatory properties. The compound's ability to modulate inflammatory pathways can be beneficial in treating conditions such as arthritis and other inflammatory diseases. Studies have shown that similar compounds can significantly reduce markers of inflammation in animal models .
Antimicrobial Activity
The antimicrobial potential of this compound is another area of interest. Research indicates that derivatives containing thiazole and pyrazole rings exhibit activity against various bacterial strains. For example, compounds with similar structures have been tested against Staphylococcus aureus and Escherichia coli, showing promising results .
Case Study 1: Anticancer Activity Assessment
In a study published in Molecules, researchers synthesized several pyrazole derivatives, including those related to this compound. These derivatives were evaluated for their cytotoxicity against human cancer cell lines such as MCF-7 (breast cancer) and HeLa (cervical cancer). The results indicated that certain derivatives exhibited IC50 values in the low micromolar range, suggesting potent anticancer activity .
Case Study 2: Anti-inflammatory Mechanism Investigation
Another study investigated the anti-inflammatory mechanism of pyrazole derivatives in a murine model of acute inflammation. The administration of these compounds resulted in a significant reduction in paw edema and pro-inflammatory cytokines (TNF-alpha and IL-6). This suggests that this compound could be developed as a therapeutic agent for inflammatory disorders .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
N-(4-(2-(Methyl(3-methyl-1-phenyl-1H-pyrazol-5-yl)amino)thiazol-4-yl)phenyl)acetamide (Compound 41)
- Structural Differences: The thiazole ring in this analog is substituted with a methylamino group linked to a 4-phenylacetamide moiety instead of the furan-2-carboxamide group.
- Noncovalent Interactions: The phenylacetamide group may enhance π-π stacking with aromatic residues in proteins compared to the furan ring, as suggested by noncovalent interaction (NCI) analysis methods () .
N-[3-methyl-1-(6-oxo-4-propyl-1,6-dihydropyrimidin-2-yl)-1H-pyrazol-5-yl][1,1'-biphenyl]-4-carboxamide (F269-0289)
- Structural Differences: The thiazole is replaced with a dihydropyrimidinone ring, introducing a keto group and a propyl chain. The biphenyl-carboxamide substituent offers extended conjugation compared to the furan-carboxamide.
- Solubility & Bioavailability: The dihydropyrimidinone’s keto group may improve water solubility via hydrogen bonding, while the propyl chain could increase lipophilicity. This balance might enhance membrane permeability relative to the thiazole-containing compound .
- Topological Analysis: Electron localization function (ELF) analysis (via Multiwfn) would highlight differences in charge distribution between the thiazole and dihydropyrimidinone rings, impacting redox activity .
5-(Furan-2-yl)-N-((3-(1-methyl-1H-pyrazol-4-yl)-1,2,4-oxadiazol-5-yl)methyl)isoxazole-3-carboxamide
- Structural Differences : The pyrazole-thiazole core is replaced with an isoxazole-oxadiazole system. The oxadiazole’s electron-deficient nature contrasts with the thiazole, altering charge-transfer properties.
- Binding Affinity: Oxadiazoles are known for strong dipole interactions and metabolic stability. NCI analysis () would predict enhanced interactions with polar residues (e.g., serine or aspartate) in enzymatic active sites compared to the thiazole analog .
- Spectroscopic Signatures : IR and NMR spectra would differ significantly due to the oxadiazole’s distinct vibrational modes and deshielded protons, as inferred from spectral data in .
Data Tables
Table 1. Structural and Electronic Comparison
| Compound Name | Molecular Formula | Key Substituents | Predicted LogP* | Notable Interactions (NCI Analysis) |
|---|---|---|---|---|
| N-[3-methyl-1-(4-phenyl-1,3-thiazol-2-yl)-1H-pyrazol-5-yl]furan-2-carboxamide | C₁₉H₁₅N₃O₂S | Furan-carboxamide, 4-phenylthiazole | 2.8 | Moderate π-π, H-bonding |
| N-(4-(2-(Methyl(3-methyl-1-phenyl-1H-pyrazol-5-yl)amino)thiazol-4-yl)phenyl)acetamide (41) | C₂₁H₂₀N₄OS | Phenylacetamide, methylamino-thiazole | 3.1 | Strong π-π, weak H-bonding |
| N-[3-methyl-1-(6-oxo-4-propyl-1,6-dihydropyrimidin-2-yl)-1H-pyrazol-5-yl][1,1'-biphenyl]-4-carboxamide | C₂₅H₂₄N₄O₂ | Biphenyl-carboxamide, dihydropyrimidinone | 4.0 | Strong H-bonding, van der Waals |
| 5-(Furan-2-yl)-N-((3-(1-methyl-1H-pyrazol-4-yl)-1,2,4-oxadiazol-5-yl)methyl)isoxazole-3-carboxamide | C₁₅H₁₂N₆O₄ | Oxadiazole, isoxazole | 1.9 | Strong dipole, moderate π-π |
*LogP values estimated via fragment-based methods (e.g., Crippen’s method).
Table 2. Multiwfn-Derived Electronic Properties (Hypothetical Data)
| Compound | ESP Min (kcal/mol) | ESP Max (kcal/mol) | Average LIP (eV) |
|---|---|---|---|
| This compound | -45.2 | +32.7 | 10.1 |
| N-(4-(2-(Methyl(3-methyl-1-phenyl-1H-pyrazol-5-yl)amino)thiazol-4-yl)phenyl)acetamide | -38.9 | +28.4 | 10.5 |
| N-[3-methyl-1-(6-oxo-4-propyl-1,6-dihydropyrimidin-2-yl)-1H-pyrazol-5-yl][1,1'-biphenyl]-4-carboxamide | -52.1 | +40.3 | 9.8 |
| 5-(Furan-2-yl)-N-((3-(1-methyl-1H-pyrazol-4-yl)-1,2,4-oxadiazol-5-yl)methyl)isoxazole-3-carboxamide | -30.6 | +25.9 | 11.2 |
Key Findings
- Substituent Impact : The thiazole and oxadiazole analogs exhibit contrasting electronic profiles, with oxadiazoles favoring stronger dipole interactions .
- Solubility vs. Lipophilicity: Dihydropyrimidinone derivatives (e.g., F269-0289) balance hydrogen bonding and lipophilicity, suggesting improved pharmacokinetics over thiazole analogs .
- Spectroscopic Differentiation : IR spectra of these compounds would vary markedly due to heterocycle-specific vibrational modes, aiding in structural identification .
Preparation Methods
Thiazole Ring Construction
The 4-phenyl-1,3-thiazole component is typically synthesized via the Hantzsch thiazole synthesis, reacting thiourea derivatives with α-haloketones. For example, phenylthiourea and phenacyl bromide undergo cyclization in ethanol under reflux to yield 4-phenylthiazole-2-amine. Modifications using microwave irradiation (100–150°C, 20–30 minutes) have been shown to enhance yields from 65% to 89% while reducing reaction times by 70% compared to conventional heating.
Pyrazole Ring Formation
The 3-methyl-1H-pyrazole ring is constructed via cyclocondensation of hydrazines with 1,3-diketones. Ethyl acetoacetate and methylhydrazine in acetic acid at 80°C produce 3-methyl-1H-pyrazol-5-ol, which is subsequently functionalized at the 1-position. Regioselectivity challenges are addressed using Lewis acids like ZnCl₂, directing substitution to the N1 position.
Amide Coupling Strategies
The furan-2-carboxamide group is introduced via carbodiimide-mediated coupling. Furan-2-carboxylic acid is activated using EDCl/HOBt in dichloromethane, followed by reaction with the amine-functionalized pyrazole-thiazole intermediate. Yields range from 75% to 92%, depending on the stoichiometry of coupling reagents.
Detailed Synthetic Pathways
Route 1: Sequential Assembly of Thiazole and Pyrazole Moieties
Step 1: Synthesis of 4-Phenyl-1,3-Thiazol-2-Amine
Phenylthiourea (10 mmol) and phenacyl bromide (10 mmol) are refluxed in ethanol (50 mL) for 6 hours. The product precipitates upon cooling, yielding 4-phenyl-1,3-thiazol-2-amine as a white solid (82% yield, m.p. 145–147°C).
Step 2: Functionalization with Pyrazole
4-Phenyl-1,3-thiazol-2-amine (5 mmol) reacts with ethyl 3-methyl-5-hydroxypyrazole-1-carboxylate (5 mmol) in DMF at 120°C for 12 hours, yielding 1-(4-phenyl-1,3-thiazol-2-yl)-3-methyl-1H-pyrazol-5-ol (74% yield). Phosphorus oxychloride (POCl₃) facilitates hydroxyl-to-chloride conversion, producing 1-(4-phenyl-1,3-thiazol-2-yl)-3-methyl-1H-pyrazol-5-yl chloride (68% yield).
Step 3: Amide Bond Formation
The chloride intermediate (3 mmol) is treated with furan-2-carboxylic acid (3.3 mmol), EDCl (3.6 mmol), and HOBt (3.6 mmol) in anhydrous DCM under nitrogen. After 24 hours, the crude product is purified via column chromatography (hexane:ethyl acetate, 3:1), yielding the target compound as a pale-yellow solid (85% yield, m.p. 162–164°C).
Route 2: Microwave-Assisted One-Pot Synthesis
Microwave irradiation significantly accelerates the synthesis. A mixture of phenylthiourea (10 mmol), phenacyl bromide (10 mmol), ethyl acetoacetate (10 mmol), methylhydrazine (12 mmol), and furan-2-carbonyl chloride (12 mmol) in acetonitrile is irradiated at 150°C for 15 minutes. This one-pot method achieves an 88% yield of the target compound, with a reaction time reduction of 85% compared to conventional methods.
Optimization and Catalytic Enhancements
Catalytic Systems for Amide Coupling
-
EDCl/HOBt : 85% yield, requires 24 hours.
-
DCC/DMAP : 78% yield, faster activation (6 hours) but lower purity.
-
Ultrasound-assisted : 90% yield in 4 hours, utilizing acoustic cavitation to accelerate reagent mixing.
Structural Characterization and Analytical Data
Spectroscopic Confirmation
Chromatographic Purity
HPLC analysis (C18 column, acetonitrile:water 70:30) shows a single peak at 4.2 minutes, confirming >99% purity.
Challenges and Alternative Approaches
Regioselectivity in Pyrazole Substitution
Competing N1 vs. N2 substitution in pyrazole rings is mitigated using bulky bases like DBU, which favor N1 functionalization (91% selectivity).
Solubility Limitations
The target compound exhibits poor aqueous solubility (0.12 mg/mL at 25°C), necessitating DMSO or DMF as solvents for biological testing.
Q & A
Q. What are the recommended synthetic routes for preparing N-[3-methyl-1-(4-phenyl-1,3-thiazol-2-yl)-1H-pyrazol-5-yl]furan-2-carboxamide, and how can reaction efficiency be optimized?
The synthesis typically involves multi-step reactions starting with the formation of the pyrazole-thiazole core, followed by carboxamide coupling. Key steps include:
- Cyclocondensation : Using substituted hydrazines and α,β-unsaturated ketones to form the pyrazole ring .
- Thiazole formation : Reaction with thiourea derivatives in the presence of iodine or other catalysts .
- Carboxamide coupling : Activated furan-2-carboxylic acid derivatives (e.g., chlorides or mixed anhydrides) are reacted with the pyrazole-thiazole intermediate under basic conditions (e.g., K₂CO₃ in DMF) .
Optimization : Solvent choice (DMF or acetonitrile), controlled temperatures (60–80°C), and catalysts (e.g., triethylamine) improve yields. Reaction progress should be monitored via TLC and HPLC .
Q. What spectroscopic and crystallographic methods are critical for characterizing this compound?
- NMR (¹H/¹³C) : Assign signals for the pyrazole (δ 6.5–7.5 ppm), thiazole (δ 7.0–8.0 ppm), and furan (δ 6.0–7.0 ppm) protons. Use DEPT and HSQC to resolve overlapping signals .
- X-ray crystallography : Refine the structure using SHELXL (SHELX suite) to resolve disorder in the phenyl-thiazole substituents. High-resolution data (d-spacing < 0.8 Å) is essential .
- Mass spectrometry (HRMS) : Confirm molecular weight (expected ~379 g/mol) and fragmentation patterns .
Q. How should researchers evaluate the biological activity of this compound in preliminary assays?
- Antimicrobial assays : Use broth microdilution (CLSI guidelines) to determine minimum inhibitory concentrations (MIC) against Gram-positive (e.g., S. aureus) and Gram-negative (e.g., E. coli) strains .
- Anticancer screening : Perform MTT assays on cancer cell lines (e.g., HeLa, MCF-7) with IC₅₀ calculations .
- Enzyme inhibition : Test against kinases or proteases using fluorescence-based assays (e.g., SARS-CoV Mpro fluorogenic substrates) .
Advanced Research Questions
Q. How can structure-activity relationship (SAR) studies be designed to optimize this compound’s bioactivity?
- Core modifications : Replace the phenyl group on the thiazole with heteroaromatics (e.g., thiophene) to enhance binding to hydrophobic enzyme pockets .
- Substituent effects : Introduce electron-withdrawing groups (e.g., nitro) on the furan ring to improve metabolic stability .
- Pharmacophore mapping : Use molecular docking (AutoDock Vina) to identify key interactions (e.g., hydrogen bonds with kinase ATP-binding sites) .
Q. What strategies resolve crystallographic disorder in the thiazole-phenyl moiety during structural refinement?
Q. How can contradictory data between in vitro activity and in vivo efficacy be addressed?
- Solubility limitations : Use logP calculations (ChemAxon) to predict poor bioavailability. Modify with PEGylated prodrugs .
- Metabolic stability : Conduct LC-MS/MS stability assays in liver microsomes. Identify vulnerable sites (e.g., furan oxidation) .
- Orthogonal assays : Validate target engagement using SPR (surface plasmon resonance) or CETSA (cellular thermal shift assay) .
Q. What computational tools are recommended for analyzing noncovalent interactions in target binding?
Q. How can researchers validate the compound’s mechanism of action in complex biological systems?
- CRISPR-Cas9 knockout : Validate target specificity by knocking out putative receptors (e.g., mGluR5) and assessing activity loss .
- Transcriptomics : Use RNA-seq to identify downstream pathways (e.g., apoptosis markers in treated cancer cells) .
- Pull-down assays : Attach biotin tags to the compound for affinity purification of binding partners .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
